N-(2-Bromo-4-methylphenyl)hydrazinecarbothioamide
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Overview
Description
N-(2-Bromo-4-methylphenyl)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of a bromo-substituted phenyl ring and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-4-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2-bromo-4-methylphenylhydrazine with carbon disulfide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-4-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinecarbothioamide group to hydrazine or amine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Bromo-4-methylphenyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(2-Bromo-4-methylphenyl)benzamide
- 2-Bromo-4-methylpropiophenone
- 4-Bromo-N-(2-methylphenyl)benzamide
Comparison: N-(2-Bromo-4-methylphenyl)hydrazinecarbothioamide is unique due to the presence of the hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
Properties
CAS No. |
61335-35-1 |
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Molecular Formula |
C8H10BrN3S |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
1-amino-3-(2-bromo-4-methylphenyl)thiourea |
InChI |
InChI=1S/C8H10BrN3S/c1-5-2-3-7(6(9)4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) |
InChI Key |
QHNVJDPGGZWMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NN)Br |
Origin of Product |
United States |
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